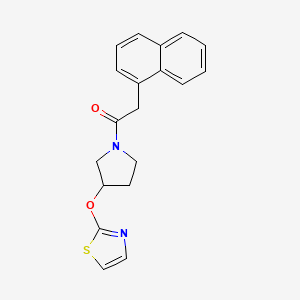
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, also known as NTE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is complex and not fully understood. It is known to interact with a variety of enzymes and receptors in the body, including the cannabinoid receptor CB1, the monoamine oxidase enzyme, and the histamine H3 receptor. These interactions can lead to changes in cellular signaling pathways, resulting in the various biological effects observed with 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors involved in a range of cellular processes, including neurotransmitter release, dopamine metabolism, and immune function. Additionally, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has several advantages as a tool for scientific research. It is a highly specific compound, meaning that it can be used to target specific enzymes and receptors in the body. Additionally, it has been shown to have minimal toxicity and side effects, making it a safe tool for use in lab experiments. However, there are also limitations to the use of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research. Its complex mechanism of action makes it difficult to fully understand its effects on the body, and its synthesis can be time-consuming and expensive.
将来の方向性
There are several future directions for research with 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs and therapies based on the properties of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. Additionally, further research is needed to fully understand the mechanisms of action of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone and its effects on various cellular processes. Finally, new synthesis methods for 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone could be developed to improve its yield and reduce its cost, making it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a valuable tool for scientific research due to its unique properties and potential applications in the development of new drugs and therapies. Its complex mechanism of action and range of biochemical and physiological effects make it a fascinating subject for further study, and its use in lab experiments has the potential to lead to new discoveries in a range of fields.
合成法
The synthesis of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, which is then reacted with naphthalene-1-boronic acid to produce 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. This process has been optimized over the years, resulting in high yields of 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone with minimal impurities.
科学的研究の応用
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been used extensively in scientific research due to its unique properties. It has been shown to have a variety of biological effects, including the ability to modulate the activity of certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various cellular processes, including signal transduction and gene expression. Additionally, 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone has been used in the development of new drugs and therapies for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-naphthalen-1-yl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-10-8-16(13-21)23-19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKNBCAQKXEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

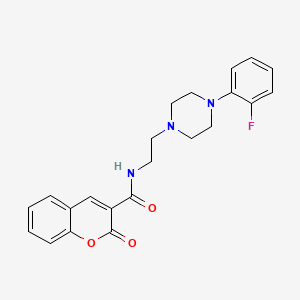


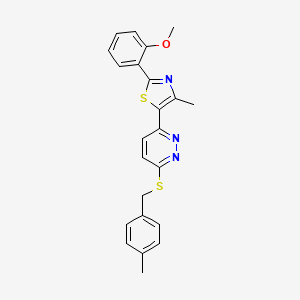
![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)
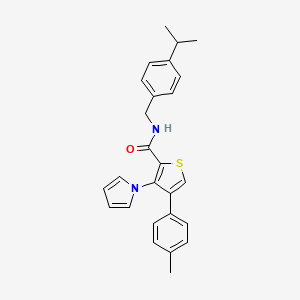
![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)
![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
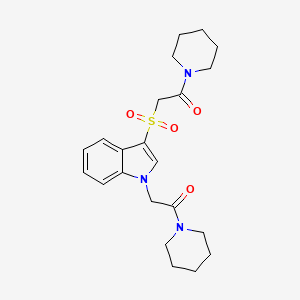
![2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2441548.png)
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)